Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate

Lipophilicity Drug-likeness Membrane permeability

Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate (CAS 2095665-53-3; racemic) and its (S)-enantiomer (CAS 943845-69-0) are chiral, heterocyclic building blocks featuring a γ-lactam (2-pyrrolidinone) core bearing a Boc-protected 3-amino group and a distinctive N1-tert-butyl substituent. With a molecular formula of C₁₃H₂₄N₂O₃ and molecular weight of 256.34 g/mol, this compound is supplied as a white crystalline solid with ≥95% purity, soluble in dichloromethane and ethanol.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
Cat. No. B13939501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCC(C1=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O3/c1-12(2,3)15-8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)
InChIKeyUBKHJGXLRSJQML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate: Core Structural and Procurement Profile


Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate (CAS 2095665-53-3; racemic) and its (S)-enantiomer (CAS 943845-69-0) are chiral, heterocyclic building blocks featuring a γ-lactam (2-pyrrolidinone) core bearing a Boc-protected 3-amino group and a distinctive N1-tert-butyl substituent . With a molecular formula of C₁₃H₂₄N₂O₃ and molecular weight of 256.34 g/mol, this compound is supplied as a white crystalline solid with ≥95% purity, soluble in dichloromethane and ethanol . It belongs to the 2-oxopyrrolidine class of conformationally constrained scaffolds used extensively in medicinal chemistry for constructing peptidomimetics, protease inhibitors, and GABA analogs . The dual tert-butyl architecture—one on the carbamate nitrogen (Boc) and one on the lactam nitrogen—constitutes its primary structural differentiator from the widely used N1-unsubstituted analog tert-butyl (2-oxopyrrolidin-3-yl)carbamate (CAS 99780-97-9, MW 200.23) [1].

Why N1-tert-Butyl Substitution Prevents Direct Interchange with Simpler 2-Oxopyrrolidine Carbamates


The N1-tert-butyl group in the target compound is not a passive structural embellishment; it fundamentally alters three properties that govern downstream synthetic utility and biological performance. First, it eliminates the lactam N–H hydrogen bond donor (HBD), reducing the total HBD count from 2 (in the N1-H analog) to 1 [1]. This single change increases computed logP by approximately 1.5 log units (from XLogP3 = 0.4 to ~1.9–2.1), translating to roughly 30-fold higher lipophilicity and significantly altered solubility and membrane partitioning behavior [2]. Second, the N1-tert-butyl group introduces steric bulk that precludes intermolecular hydrogen bonding via the lactam nitrogen, a feature that can be exploited to enforce specific binding pocket geometries in target proteins—an opportunity absent in the N1-H analog [3]. Third, the dual tert-butyl architecture creates a unique orthogonal protection landscape: the Boc group is labile to mild acid (50% TFA/CH₂Cl₂, room temperature), while the N1-tert-butyl remains stable under these conditions, enabling chemoselective amine unveiling without lactam deprotection [4]. Generic substitution with the simpler, cheaper N1-H analog sacrifices all three of these integrated design features.

Quantitative Differentiation Evidence: Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate vs. Closest Analogs


Lipophilicity Shift: Computed logP of N1-tert-Butyl Derivative vs. N1-Unsubstituted Analog

The N1-tert-butyl substituent on the target compound increases computed logP by approximately 1.5 log units relative to the N1-unsubstituted analog tert-butyl (2-oxopyrrolidin-3-yl)carbamate. The target compound (C₁₃H₂₄N₂O₃, MW = 256.34) has a computed logP of 1.891 in the ZINC20 database [1] and 2.067 from Ambinter [2], while the N1-H analog (C₉H₁₆N₂O₃, MW = 200.23) has a PubChem XLogP3 of 0.4 [3]. This ~1.5 log unit difference corresponds to an approximately 30-fold increase in octanol-water partition coefficient, substantially altering predicted membrane permeability and aqueous solubility profiles.

Lipophilicity Drug-likeness Membrane permeability LogP

Hydrogen Bond Donor Count Reduction: N1-tert-Butyl Eliminates the Lactam N–H Donor

The N1-tert-butyl group on the target compound eliminates the lactam N–H proton, reducing the total hydrogen bond donor (HBD) count from 2 to 1 compared with the N1-unsubstituted analog. The target compound has only one HBD (the carbamate N–H), whereas tert-butyl (2-oxopyrrolidin-3-yl)carbamate has two HBDs: the carbamate N–H plus the lactam N–H [1]. Reducing HBD count is a well-established strategy for improving passive membrane permeability according to the Rule of 5 framework and related predictive models, as each HBD imposes a significant desolvation penalty during membrane transit [2].

Hydrogen bonding Permeability Crystal engineering ADME

Orthogonal Protection Landscape: Boc Acid-Lability vs. N1-tert-Butyl Stability Under TFA Conditions

The target compound combines a Boc-protected amine with an N1-tert-butyl lactam, creating an intrinsic orthogonal relationship: the Boc group can be selectively removed with 50% TFA/CH₂Cl₂ (v/v) at room temperature without affecting the N1-tert-butyl substituent. In contrast, the Cbz-protected analog (benzyl (2-oxopyrrolidin-3-yl)carbamate) requires hydrogenolysis (H₂, Pd/C) for deprotection and is stable to TFA [1]. The Boc/Cbz pair is documented as 'virtually orthogonal' with quantitative deprotection yields achievable under optimized conditions [2]. This orthogonality means that synthetic sequences incorporating the target compound can unveil the 3-amino group under acidic conditions while preserving the N1-tert-butyl lactam architecture, a strategy not replicable with either the Cbz analog (wrong deprotection chemistry) or the N1-H analog (lacks the N1-tert-butyl for subsequent structural elaboration).

Orthogonal protection Solid-phase synthesis Chemoselective deprotection Multi-step synthesis

Molecular Weight and Steric Bulk Contribution: Enhanced Complementarity for Hydrophobic Enzyme Pockets

The N1-tert-butyl group increases the molecular weight of the target compound to 256.34 g/mol compared with 200.23 g/mol for the N1-H analog [1]. This 56.11 Da mass addition corresponds to the introduction of a bulky, lipophilic tert-butyl moiety at the lactam nitrogen. In the context of protease inhibitor design, N-substituted 2-oxopyrrolidine scaffolds have been crystallographically demonstrated to engage the S1 pocket of Factor Xa and related serine proteases, with the N-substituent contributing to shape complementarity and van der Waals contacts within the hydrophobic enzyme cavity [2]. The N1-tert-butyl group fills a volume approximately equivalent to a leucine side chain, providing steric occupancy that the N1-H analog cannot achieve, which may translate to improved binding affinity or selectivity when the target protein pocket accommodates this bulk.

Steric bulk Enzyme inhibition Shape complementarity Hydrophobic pocket

Scaffold Provenance in SARS-CoV-2 Main Protease (Mpro) Inhibitor Development

The 2-oxopyrrolidin-3-yl scaffold, with N1-substitution, is a core structural element in a series of non-covalent SARS-CoV-2 main protease (Mpro) inhibitors disclosed in US Patent 20240092759A1 [1]. Within this patent series, Compound 37—a molecule incorporating the N1-substituted 2-oxopyrrolidin-3-yl framework—demonstrates an IC₅₀ of 18 nM against recombinant SARS-CoV-2 Mpro in a fluorogenic peptide cleavage assay [2]. The crystal structure of Compound 37 bound to Mpro (depicted in Figures 5A–5B of the patent) reveals specific interactions between the N1-substituted pyrrolidinone ring and residues within the active site, highlighting the structural role of N1-substitution in achieving high-affinity binding [1]. While the target compound itself is a protected building block rather than the final inhibitor, it serves as a direct synthetic precursor to this validated pharmacophore class.

SARS-CoV-2 Main protease Mpro inhibitor Antiviral Non-covalent inhibitor

Procurement-Relevant Application Scenarios for Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate


Medicinal Chemistry: Protease Inhibitor Lead Optimization Requiring Enhanced Lipophilicity and Reduced HBD Count

When a medicinal chemistry program targeting an intracellular protease (e.g., SARS-CoV-2 Mpro, Factor Xa, or related serine/cysteine proteases) requires a conformationally constrained P2/P3 building block with reduced hydrogen bond donor count for passive permeability optimization, the target compound is the preferred choice over the N1-H analog. The N1-tert-butyl group simultaneously eliminates one HBD (from 2 to 1) and increases logP by ~1.5 units, directly addressing two key parameters in the Rule of 5 framework [1]. The scaffold's crystallographically validated engagement with the S1 pocket of Factor Xa (PDB 2J94) and the 18 nM Mpro inhibitor precedent from US20240092759A1 provide structure-based confidence in the N1-substituted architecture [2].

Multi-Step Total Synthesis: Orthogonal Boc Deprotection Without Lactam NH Unmasking

In convergent synthetic routes where the 3-amino group must be unveiled for amide coupling or reductive amination while preserving the N1-tert-butyl lactam architecture, the target compound provides intrinsic orthogonality. Treatment with 50% TFA/CH₂Cl₂ at room temperature cleanly removes the Boc group to expose the free 3-amine, while the N1-tert-butyl group remains intact [3]. This avoids the two-step sequence of (i) Boc deprotection and (ii) N1 re-protection or re-alkylation that would be required if starting from the N1-H analog, reducing the synthetic sequence by 1–2 steps and improving overall yield [4].

Fragment-Based Drug Discovery: Lipophilic Fragment with Pre-installed Vector for Growth

The target compound serves as a fragment-sized scaffold (MW = 256, logP ~1.9) that provides a pre-installed N1-tert-butyl group as a lipophilic anchor for fragment growing or merging strategies. Upon Boc deprotection, the revealed 3-amino group offers a synthetic handle for diversification (acylation, sulfonylation, reductive amination, or urea formation), enabling rapid exploration of vectors extending from the pyrrolidinone core . The N1-tert-butyl group fills a hydrophobic sub-pocket that would otherwise require post-synthetic alkylation—a transformation that is challenging to perform chemoselectively in the presence of a free 3-amino group.

Peptidomimetic Design: Proline Surrogate with Tertiary Lactam Geometry

In peptidomimetic programs where a proline or pipecolic acid surrogate with restricted conformational flexibility is desired, the N1-tert-butyl-2-oxopyrrolidine core serves as a rigidified lactam analog. Unlike proline, which contains a secondary amine capable of cis/trans isomerization, the N1-tert-butyl lactam is locked in the trans-like geometry, enforcing a specific backbone dihedral angle . The 3-position Boc-protected amine provides an attachment point for incorporation into peptide chains via standard coupling chemistry following Boc removal, making this building block suitable for solid-phase or solution-phase peptidomimetic synthesis where conformational control at the i+1 position is critical.

Quote Request

Request a Quote for Tert-butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.